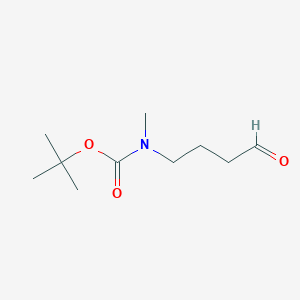

tert-Butyl methyl(4-oxobutyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-methyl-N-(4-oxobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-6-8-12/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKKUZCPADUNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567914 | |

| Record name | tert-Butyl methyl(4-oxobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120984-59-0 | |

| Record name | tert-Butyl methyl(4-oxobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-methyl-N-(4-oxobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of Tert Butyl Methyl 4 Oxobutyl Carbamate

Functional Group Transformations of the 4-Oxobutyl Moiety

The aldehyde group in tert-butyl methyl(4-oxobutyl)carbamate is a key site for chemical reactions, allowing for oxidation, reduction, and the formation of new carbon-carbon and carbon-heteroatom bonds through nucleophilic addition.

Oxidation Reactions (e.g., to Ketones, Carboxylic Acids)

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid. This transformation is a common and reliable reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.

One common method for the oxidation of aldehydes to carboxylic acids is the use of potassium permanganate (B83412) (KMnO₄) in a basic medium. The reaction typically proceeds with high efficiency.

A summary of representative oxidation reactions is presented in the table below.

| Starting Material | Oxidizing Agent | Product | Yield |

| This compound | KMnO₄, NaOH (aq) | tert-Butyl methyl(4-carboxybutyl)carbamate | High |

| N-Boc-L-phenylalaninal | Sodium periodate | N-Boc-β³-amino acid | Good |

This table is generated based on established chemical principles and analogous reactions, as specific yield data for the named compound was not available in the searched literature.

Reduction Reactions (e.g., to Alcohols, Amines)

The carbonyl group of the 4-oxobutyl moiety is susceptible to reduction by various reducing agents to yield a primary alcohol. A commonly used and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). This reagent is highly selective for aldehydes and ketones and typically does not affect the carbamate (B1207046) group. The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, and proceeds with high yield to furnish tert-butyl (4-hydroxybutyl)(methyl)carbamate.

Furthermore, the aldehyde can undergo reductive amination to form a secondary or tertiary amine. This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction. Sodium triacetoxyborohydride (B8407120) (STAB) is a frequently used reducing agent for this transformation as it is mild and selective for the iminium ion over the starting aldehyde. This method allows for the introduction of a variety of substituents at the terminus of the butyl chain.

The following table summarizes typical reduction reactions of the 4-oxobutyl moiety.

| Starting Material | Reagent(s) | Product |

| This compound | 1. NaBH₄2. H₂O | tert-Butyl (4-hydroxybutyl)(methyl)carbamate |

| Aldehyde | 1. R'NH₂2. NaBH(OAc)₃ | Secondary Amine |

| Aldehyde | 1. R'₂NH2. NaBH(OAc)₃ | Tertiary Amine |

This table is illustrative of general reductive amination procedures, as specific examples with the named compound were not found in the provided search results.

Nucleophilic Addition Reactions at the Carbonyl Group

The electrophilic carbonyl carbon of the aldehyde is a prime target for a wide array of nucleophiles, leading to the formation of new carbon-carbon bonds. Two of the most important reactions of this type are the Grignard and Wittig reactions.

In a Grignard reaction, an organomagnesium halide (R-MgX) adds to the carbonyl group to form a secondary alcohol after an acidic workup. This reaction is a powerful tool for creating new carbon-carbon single bonds. The versatility of the Grignard reagent allows for the introduction of various alkyl, aryl, and vinyl groups.

The Wittig reaction provides a means to convert the aldehyde into an alkene. This reaction involves the use of a phosphorus ylide (a Wittig reagent), which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently collapses to yield the alkene and triphenylphosphine (B44618) oxide. A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. The stereochemical outcome (E or Z) of the alkene can often be influenced by the nature of the ylide and the reaction conditions.

Below is a table outlining these nucleophilic addition reactions.

| Reaction Type | Reagent(s) | Intermediate | Product |

| Grignard Reaction | 1. R-MgX2. H₃O⁺ | Alkoxide | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Oxaphosphetane | Alkene |

Reactions of the Carbamate Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific acidic conditions.

Nucleophilic Substitution of the tert-Butyl Group

While less common than the deprotection of the entire Boc group, under certain conditions, the tert-butyl group of a carbamate can undergo nucleophilic substitution. This typically occurs under strongly acidic conditions where the tert-butyl cation is formed as an intermediate. This stable tertiary carbocation can then be trapped by a nucleophile. For instance, acid-catalyzed hydrolysis of tert-butyl ethers, which proceeds through a similar mechanism, yields tert-butyl alcohol.

Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Under Acidic Conditions

The most common and synthetically useful reaction of the carbamate moiety in this compound is the selective removal of the Boc protecting group. This is typically achieved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed for this purpose. commonorganicchemistry.comcommonorganicchemistry.com

The mechanism of acid-catalyzed Boc deprotection involves the following steps:

Protonation of the carbamate carbonyl oxygen by the acid. commonorganicchemistry.com

Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.com

The tert-butyl cation can be quenched by a nucleophile, deprotonate to form isobutene gas, or polymerize. commonorganicchemistry.com

The carbamic acid intermediate is unstable and readily decarboxylates to release carbon dioxide and the free amine. commonorganicchemistry.com

Under the acidic reaction conditions, the resulting primary amine is protonated to form the corresponding ammonium (B1175870) salt. commonorganicchemistry.com

The choice of acid and solvent system allows for fine-tuning of the reaction conditions to ensure the selective removal of the Boc group without affecting other acid-sensitive functionalities that may be present in the molecule. For example, TFA is often used in a solvent like dichloromethane (B109758) (DCM) for efficient deprotection. stackexchange.com

The following table summarizes common acidic conditions for Boc deprotection.

| Acid | Solvent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate (B1210297) | Room Temperature |

Conformational Restriction and Delocalization Effects of the Carbamate Functionality on Reactivity

The carbamate functionality in this compound plays a crucial role in dictating the molecule's three-dimensional shape and, consequently, its reactivity. This influence stems from the electronic and steric properties inherent to the N-Boc-N-methyl group.

A key feature of the carbamate group is the delocalization of the nitrogen atom's lone pair of electrons into the adjacent carbonyl group. This resonance effect creates a partial double bond character in the nitrogen-carbonyl carbon (N-C) bond, similar to that observed in amides. As a result, rotation around this bond is significantly restricted, forcing the atoms involved (O=C-N-C) into a relatively planar arrangement. This planarity reduces the conformational flexibility of the molecule. This effect has been noted in various studies on carbamate-containing molecules, highlighting their increased rigidity compared to simple amines. nih.gov

Stereochemical Aspects of Reactions Involving this compound

Given that this compound is an achiral molecule, stereochemical considerations arise primarily in reactions that generate new chiral centers. The aldehyde functionality is the main site for such transformations, particularly through asymmetric nucleophilic additions to the carbonyl group. These reactions allow for the creation of stereodefined products from a non-chiral starting material.

A prominent example of such a transformation is the asymmetric aldol (B89426) reaction. acs.orgrsc.org When this compound acts as the electrophile (the aldehyde component), it can react with a ketone-derived enolate or enamine in the presence of a chiral catalyst (e.g., a proline derivative) to produce β-hydroxy amine derivatives. nih.gov The catalyst directs the approach of the nucleophile to one face of the aldehyde, resulting in the preferential formation of one enantiomer over the other. Studies on similar N-protected amino aldehydes have demonstrated that high levels of diastereoselectivity and enantioselectivity (up to >99% ee) can be achieved under optimized conditions. acs.org

The table below summarizes representative data from asymmetric aldol reactions involving N-protected amino aldehydes, illustrating the high degree of stereocontrol achievable.

| Aldehyde Substrate | Reaction Partner | Catalyst/Conditions | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-Phthalimidoacetaldehyde | Isobutyraldehyde | (S)-Proline, NMP, 4 °C | >100:1 | >99.5% | acs.org |

| N-Phthalimidoacetaldehyde | Acetone | (S)-Proline, DMSO, rt | - | 96% | acs.org |

| Glycinate Schiff Base | Aliphatic Aldehydes | Chiral Pyridoxal Catalyst | up to >20:1 | 96-99% | rsc.org |

Similarly, other organocatalytic or metal-catalyzed asymmetric additions, such as allylation or cyanation reactions, can be employed to install a new stereocenter adjacent to the original carbonyl carbon, leading to the synthesis of valuable chiral building blocks like γ-amino alcohols and their derivatives. researchgate.netnih.gov The stereochemical outcome of these reactions is dictated by the chirality of the catalyst or reagent used, not by any inherent chirality in the starting carbamate.

Applications in Organic Synthesis

Role as a Protecting Group for Amines

The tert-butyloxycarbonyl (Boc) group is one of the most common carbamate-based protecting groups for amines, prized for its stability and the mild conditions under which it can be removed. masterorganicchemistry.comorganic-chemistry.org Carbamates are widely employed as protecting groups because they render the amine nitrogen significantly less nucleophilic, are stable across a wide range of reaction conditions, and can be cleaved without affecting more sensitive functional groups like amides. nih.gov

In the context of multi-step synthesis, the selection of a suitable protecting group is a critical strategic decision. lookchem.com The Boc group, present in tert-butyl methyl(4-oxobutyl)carbamate, is particularly advantageous. Carbamates are frequently used to protect amines and amino acids in peptide chemistry and other complex syntheses. acs.org The stability of the Boc group to most nucleophiles and bases allows for selective reactions to occur at other sites of a molecule. organic-chemistry.org This enables chemists to perform transformations, such as those involving the aldehyde group of this compound, without unintended reactions at the amine nitrogen. This strategic protection is essential for achieving high yields and purity in the synthesis of complex target molecules. acs.org

A key advantage of the Boc protecting group is the variety of methods available for its selective removal. organic-chemistry.org The most common method for cleaving tert-butyl carbamates is through hydrolysis under anhydrous acidic conditions. organic-chemistry.orgfishersci.co.uk Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758), or hydrochloric acid (HCl) are typically employed. fishersci.co.ukresearchgate.net The mechanism involves the formation of a tert-butyl cation, which necessitates the use of "scavenger" molecules, like thiols, to prevent unwanted side reactions with sensitive functional groups in the substrate. masterorganicchemistry.comresearchgate.net

Alternative and milder methods have also been developed to enhance selectivity. For instance, research has shown that tetra-n-butylammonium fluoride (B91410) (TBAF) can be used for the deprotection of carbamates, although tert-butyl carbamates often require more stringent conditions like refluxing in THF compared to other carbamates. lookchem.comorganic-chemistry.org Another approach involves using cerium(III) chloride heptahydrate in combination with sodium iodide (CeCl₃·7H₂O–NaI), which can promote deprotection. researchgate.net The availability of multiple deprotection protocols allows for orthogonality in complex syntheses, where one protecting group can be removed selectively in the presence of others. organic-chemistry.org

| Reagent/System | Typical Conditions | Key Features | References |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temperature | Common, efficient, requires scavenger for sensitive substrates. | masterorganicchemistry.comfishersci.co.ukresearchgate.net |

| Hydrochloric Acid (HCl) | Aqueous or in organic solvent (e.g., Dioxane) | Standard acidic cleavage, widely used. | fishersci.co.uk |

| Tetra-n-butylammonium Fluoride (TBAF) | Refluxing Tetrahydrofuran (B95107) (THF) | Milder, fluoride-based method; selective under certain conditions. | lookchem.comorganic-chemistry.org |

| Cerium(III) Chloride / Sodium Iodide | Acetonitrile (B52724) | Lewis-acid promoted cleavage. | researchgate.net |

Building Block for Complex Molecule Synthesis

Beyond its role in amine protection, the entire structure of this compound serves as a valuable building block. The presence of the aldehyde group offers a reactive handle for a multitude of synthetic operations, making it an important intermediate for creating more elaborate molecules.

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of nitrogen-containing heterocyclic compounds. The aldehyde can participate in condensation reactions with various nucleophiles, while the protected amine can be deprotected and cyclized in subsequent steps. For example, the aldehyde can react with N-tosyl hydrazones in the presence of an N-heterocyclic carbene (NHC) catalyst to form new C–N bonds, a strategy used in the synthesis of complex heterocyclic systems like phthalidyl sulfonohydrazones. nih.gov While not a direct example, this illustrates a common synthetic strategy where the aldehyde functionality is key to building the heterocyclic ring.

Carbamate-containing molecules are integral structural motifs in numerous approved drugs and are widely used in medicinal chemistry. nih.govacs.org The chemical stability and ability to permeate cell membranes make carbamates valuable components in drug design. acs.org Intermediates like this compound are used in the synthesis of more complex molecules with potential biological activity. ontosight.ai For instance, related phenyl carbamate (B1207046) derivatives have been synthesized and investigated for their antimicrobial and anti-inflammatory properties. researchgate.netnih.gov The aldehyde functionality allows for the introduction of diverse substituents, enabling the creation of libraries of compounds for biological screening.

In industrial applications, functional monomers are essential for producing specialized polymers. The tert-butyl group is known to impart thermal stability in polymers like tert-Butyl Methacrylate (t-BMA). kowachemical.com While direct use of this compound in large-scale polymer production is not widely documented, its structure as a bifunctional molecule is relevant. Carbamates are significant in industrial chemistry, and the dual functionality of this compound makes it a potential intermediate for creating specialized chemicals and polymer precursors. acs.org The aldehyde can be used for polymer functionalization or cross-linking, while the stable carbamate can persist through polymerization conditions.

Intermediate in Drug Development and Medicinal Chemistry Synthesis

The tert-butyl carbamate group is a cornerstone of contemporary synthesis, valued for its stability under a wide range of reaction conditions and its facile, clean removal under mild acidic conditions. total-synthesis.com This makes it an ideal amine-protecting group. When incorporated into a molecule with other reactive functionalities, such as the carbonyl group in a 4-oxobutyl chain, it creates a versatile intermediate capable of undergoing a variety of chemical transformations to build complex molecular architectures found in many pharmaceutical agents.

Precursor to Pharmaceuticals Containing Related Carbamate Moieties (e.g., Lacosamide, Suvorexant Intermediates)

The strategic use of tert-butyl carbamate intermediates is a common theme in the synthesis of modern pharmaceuticals. The Boc group masks a highly reactive primary or secondary amine, allowing other parts of the molecule to be modified selectively. Once the desired molecular scaffold is assembled, the Boc group is removed to reveal the amine, which can then be acylated, alkylated, or engaged in cyclization reactions.

In the synthesis of the anticonvulsant drug Lacosamide , a key strategic step involves the use of an N-Boc protected amino acid derivative. google.comepo.org The synthesis often starts from N-Boc-D-serine, which is then converted into crucial intermediates where the amine functionality is protected by the tert-butyl carbamate group. epo.org This protection is vital while the carboxylic acid and hydroxyl groups of serine are modified. For instance, a common intermediate is tert-butyl [(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate, which is subsequently methylated and deprotected to yield Lacosamide. epo.org

| Compound Name | Role in Synthesis | Key Structural Feature |

|---|---|---|

| tert-Butyl [(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate | Key intermediate in Lacosamide synthesis | N-Boc protected D-serine derivative |

Similarly, in the development of the insomnia medication Suvorexant , synthetic routes employ intermediates containing the tert-butyl carbamate moiety to control reactivity during the construction of the core diazepane ring structure. clockss.org For example, the synthesis can involve the protection of a chiral diamine building block, such as (R)-5-methyl-1,4-diazepane, with a Boc group. clockss.org This allows for selective functionalization at the other nitrogen atom of the diazepane ring before the Boc group is removed in a later step to complete the synthesis of the final drug molecule. clockss.org

| Compound Name | Role in Synthesis | Key Structural Feature |

|---|---|---|

| tert-Butyl (R)-5-methyl-1,4-diazepane-1-carboxylate | Precursor to the core diazepane ring of Suvorexant | N-Boc protected chiral diamine |

Applications in Peptide Synthesis

The most prominent and well-established application of the tert-butoxycarbonyl (Boc) group is in the protection of the α-amino group of amino acids during peptide synthesis. csic.es In what is known as Boc/Bzl solid-phase peptide synthesis (SPPS), the N-terminus of the growing peptide chain is protected with a Boc group. csic.es This group is highly effective because it is stable to the basic conditions and nucleophilic reagents used during the peptide coupling steps. organic-chemistry.org

The synthesis proceeds in a cycle:

The N-α-Boc protected amino acid is coupled to the free amine of the resin-bound peptide chain.

The Boc group is then removed using a moderately strong acid, typically trifluoroacetic acid (TFA), which regenerates the N-terminal amine. csic.es This step generates a volatile isobutylene (B52900) and carbon dioxide, ensuring a clean reaction. total-synthesis.com

The next N-α-Boc protected amino acid is then coupled, and the cycle repeats.

The Boc group's acid lability makes it "orthogonal" to other protecting groups used for amino acid side chains, such as benzyl (B1604629) (Bzl) ethers and esters, which are typically removed at the end of the entire synthesis with a much stronger acid like anhydrous hydrogen fluoride (HF). csic.es This orthogonality is fundamental to the controlled, stepwise assembly of a specific peptide sequence.

| Protecting Group Strategy | N-α Protection | Deprotection Condition | Key Advantage |

|---|---|---|---|

| Boc/Bzl SPPS | tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | Robust protection, clean deprotection, and orthogonality with side-chain protecting groups. total-synthesis.comcsic.es |

Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR for Proton Environment Analysis

A ¹H NMR spectrum of tert-butyl methyl(4-oxobutyl)carbamate would be expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected resonances would include a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three protons of the N-methyl group, and multiplets for the methylene (B1212753) protons of the oxobutyl chain. The chemical shifts and coupling patterns of these signals would provide critical information about the connectivity of the molecule. Without experimental data, precise chemical shifts cannot be reported.

¹³C NMR for Carbon Backbone Characterization

The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments. One would expect to see signals for the quaternary and methyl carbons of the tert-butyl group, the N-methyl carbon, the carbonyl carbon of the carbamate (B1207046), the methylene carbons of the butyl chain, and the carbonyl carbon of the aldehyde. The chemical shifts of these signals are indicative of the type of carbon and its neighboring atoms.

Advanced NMR Techniques for Connectivity and Conformation (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the structure. A COSY spectrum would establish proton-proton couplings within the butyl chain. An HSQC spectrum would correlate directly bonded proton and carbon atoms. An HMBC spectrum would reveal longer-range correlations between protons and carbons, helping to piece together the entire molecular framework, including the connectivity of the tert-butyl and N-methyl groups to the carbamate and the butyl chain. Regrettably, no such experimental 2D NMR data has been found for this specific compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of a molecule's mass, which can be used to determine its elemental formula. For the related compound, tert-butyl N-(4-oxobutyl)carbamate (C9H17NO3), the computed exact mass is 187.120843 Da. nih.gov An experimental HRMS measurement for this compound would be required to confirm its elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment and Bioanalysis

LC-MS/MS is a highly sensitive and selective technique used to separate, detect, and quantify compounds in complex mixtures. It is widely used for purity assessment of chemical compounds and for bioanalysis. In the context of this compound, an LC-MS/MS method could be developed to determine its purity by separating it from any potential impurities and detecting them via their mass-to-charge ratios. Furthermore, this technique would be applicable for quantifying the compound in biological matrices, should such studies be undertaken. However, no specific LC-MS/MS application notes or purity analysis data for this compound are currently available in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Although an experimental spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its molecular structure. The key functional groups in this compound are a carbamate, an aldehyde, and alkyl groups.

The presence of the carbamate group is expected to give rise to several distinct peaks. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the urethane (B1682113) is anticipated in the region of 1700-1670 cm⁻¹ . The C-N stretching vibration of the carbamate would likely appear in the 1250-1190 cm⁻¹ range. Additionally, the C-O stretching vibrations associated with the tert-butyl ester part of the carbamate would produce signals around 1160 cm⁻¹ and 1050 cm⁻¹ .

The aldehyde functional group is characterized by a sharp C=O stretching band, which for an aliphatic aldehyde typically appears at a higher frequency than the carbamate carbonyl, around 1740-1720 cm⁻¹ . Another key indicator for the aldehyde group is the presence of two weak to medium absorption bands for the C-H stretching of the aldehyde proton (the formyl proton), which are expected in the regions of 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹ .

The aliphatic C-H stretching vibrations from the butyl chain and the methyl and tert-butyl groups would be observed as strong absorptions in the 2975-2850 cm⁻¹ region. Bending vibrations for these alkyl groups would also be present in the fingerprint region of the spectrum, typically between 1470-1365 cm⁻¹ .

Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C-H Stretch | 2850-2820 and 2750-2720 | Weak to Medium |

| Aldehyde | C=O Stretch | 1740-1720 | Strong |

| Carbamate | C=O Stretch | 1700-1670 | Strong |

| Carbamate | C-N Stretch | 1250-1190 | Medium |

| Carbamate | C-O Stretch | ~1160 and ~1050 | Medium |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2975-2850 | Strong |

| Alkyl (CH₃, CH₂) | C-H Bend | 1470-1365 | Medium |

Other Spectroscopic Techniques for Comprehensive Characterization (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light occurs when an electron is promoted from a lower energy molecular orbital to a higher energy one. The parts of a molecule that are responsible for UV-Vis absorption are known as chromophores.

In this compound, the primary chromophores are the carbonyl groups of the aldehyde and the carbamate. The aldehyde group is expected to exhibit a weak absorption band in the UV region corresponding to the n → π* (n-to-pi-star) electronic transition. For simple aliphatic aldehydes, this transition typically occurs around 280-300 nm . This absorption is characteristically of low molar absorptivity (ε).

The carbamate carbonyl group also undergoes an n → π* transition, which is expected to appear at a shorter wavelength, generally around 200-220 nm . Additionally, a more intense π → π* (pi-to-pi-star) transition for the carbamate carbonyl is predicted to occur at a wavelength below 200 nm, which may be difficult to observe with standard UV-Vis spectrophotometers.

Given the absence of extensive conjugation in the molecule, strong absorptions in the visible region of the spectrum are not anticipated, and the compound is expected to be colorless.

Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| Aldehyde (C=O) | n → π | 280-300 | Low |

| Carbamate (C=O) | n → π | 200-220 | Low |

| Carbamate (C=O) | π → π* | <200 | High |

Computational Chemistry Studies

Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies

Carbamates are well-documented inhibitors of various enzymes, a characteristic that forms the basis of their therapeutic and biological effects.

Mechanism of Action Involving Active Site Binding

The primary mechanism by which carbamate (B1207046) compounds inhibit certain enzymes, particularly serine hydrolases like cholinesterases, involves the carbamylation of a serine residue within the enzyme's active site. This process begins with the carbamate inhibitor binding to the active site, forming a temporary, non-covalent Michaelis-like complex. Following this, a nucleophilic attack by the active site serine on the carbonyl carbon of the carbamate group occurs. This leads to the formation of a transient tetrahedral intermediate, which then resolves into a carbamylated enzyme and a leaving group. researchgate.netnih.gov This carbamylated enzyme is significantly more stable and less prone to hydrolysis compared to the acetylated enzyme intermediate formed during the normal enzymatic reaction (e.g., acetylcholine (B1216132) hydrolysis by acetylcholinesterase). nih.gov The slow rate of decarbamylation, the process of hydrolyzing the carbamate group to regenerate the free enzyme, results in a pseudo-irreversible inhibition. researchgate.netnih.gov

Inhibition of Specific Enzymes by Related 4-Oxobutyl Carbamates (e.g., Acetylcholinesterase inhibition by tert-Butyl (4-oxobutyl)carbamate)

While direct studies on the inhibition of acetylcholinesterase by tert-Butyl (4-oxobutyl)carbamate are not detailed in the available literature, the carbamate class of molecules is renowned for its acetylcholinesterase inhibitory activity. For instance, carbamates like rivastigmine (B141) are potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibition of these enzymes increases the concentration of the neurotransmitter acetylcholine in the synaptic cleft, a mechanism that is therapeutically beneficial in conditions such as Alzheimer's disease. nih.gov It is plausible that other carbamates, including those with a 4-oxobutyl structure, could exhibit similar inhibitory properties towards these and other enzymes. For example, a related compound, tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate, has demonstrated potential in inhibiting β-secretase 1 and acetylcholinesterase.

Potential Therapeutic Applications

The enzyme-inhibiting properties of carbamates underpin their investigation for various therapeutic applications.

Anti-inflammatory Activities

Several compounds containing the carbamate functional group have been investigated for their anti-inflammatory potential. The mechanism for this activity can be multifaceted. Inhibition of cholinesterases by carbamates can lead to an increase in acetylcholine, which can in turn modulate inflammatory responses through the cholinergic anti-inflammatory pathway. nih.gov Some studies have shown that certain carbamates can suppress inflammation by decreasing the production of pro-inflammatory cytokines. nih.gov Other research on different classes of carbamate derivatives has demonstrated anti-inflammatory effects by inhibiting the expression of genes such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) in cellular models of inflammation. nih.govresearchgate.net

Anticancer Activities

The carbamate moiety is a structural feature in several anticancer agents. The anticancer activity of carbamate derivatives can be achieved through various mechanisms. One notable mechanism is the interference with microtubule dynamics. Certain carbamates can bind to tubulin, disrupting the polymerization of microtubules, which is essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. nih.gov Additionally, carbamate derivatives of natural products have been synthesized and shown to exhibit significant growth inhibition against various human cancer cell lines, with some compounds demonstrating activity in the nanomolar range. nih.gov

Relevance in Neurodegenerative Disease Research (via enzyme inhibition)

Carbamate derivatives are highly relevant in the field of neurodegenerative disease research, particularly for Alzheimer's disease (AD). researchgate.net A primary strategy in managing AD symptoms is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine; inhibiting them increases acetylcholine levels in the brain, which can help improve cognitive function. researchgate.netnih.govtandfonline.com

Carbamates function as "pseudo-irreversible" inhibitors of these enzymes. nih.gov The inhibitory mechanism involves the carbamylation of a serine residue within the enzyme's active site, forming a covalent bond. nih.gov This carbamylated enzyme is inactive. The subsequent reactivation of the enzyme, through the hydrolysis of the carbamate bond (decarbamylation), is significantly slower than the reactivation after inhibition by acetylcholine itself. researchgate.net This slow reversal effectively sequesters the enzyme, leading to a sustained increase in acetylcholine levels. researchgate.net

While both cholinesterases are targets, butyrylcholinesterase (BuChE) has gained attention as a particularly important target in the later stages of AD, as its concentration tends to increase as the disease progresses. nih.govtandfonline.com Many novel carbamate derivatives have been synthesized and tested for their ability to selectively inhibit BuChE. nih.govtandfonline.com For instance, a novel pyranone-carbamate derivative demonstrated potent and selective inhibition of human BuChE with an IC₅₀ value of 9.12 nM, showcasing the potential of the carbamate scaffold in designing effective inhibitors. tandfonline.com Similarly, certain carbamate derivatives of indoline (B122111) have shown strong AChE inhibitory activity, with IC₅₀ values as low as 0.4 µM. acs.org These findings underscore the therapeutic potential of the carbamate class, to which tert-Butyl methyl(4-oxobutyl)carbamate belongs, in the context of neurodegenerative diseases.

Antimicrobial Potential

The carbamate functional group is a key feature in various compounds investigated for antimicrobial properties. researchgate.net Research into tert-butyl carbamate derivatives has revealed significant potential against a range of bacterial and fungal pathogens. researchgate.netresearchgate.net

In one study, a series of novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives were synthesized and evaluated for their antimicrobial activity. researchgate.net Several of these compounds displayed potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.net The effectiveness of these derivatives highlights the importance of the carbamate structure in exerting antimicrobial effects. For example, certain synthesized compounds showed antibacterial effects against Bacillus subtilis and Escherichia coli that were comparable to the standard drug, ciprofloxacin. researchgate.net The antifungal activity of some derivatives was also promising when compared to the standard, Nystatin. researchgate.net

The data below summarizes the antimicrobial screening results for selected tert-butyl carbamate derivatives from the study, represented by their minimum inhibitory concentration (MIC) in µg/mL.

Data sourced from research on tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives. researchgate.net

Other studies on different carbamate structures, such as o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs, have also demonstrated potent antimicrobial activity, with some compounds showing efficacy against Staphylococcus aureus comparable to ciprofloxacin. researchgate.net This body of research indicates a strong potential for carbamate-containing molecules, including this compound, as candidates for the development of new antimicrobial agents.

Interaction with Biological Macromolecules (e.g., Proteins, Enzymes, Receptors)

The carbamate moiety is a versatile functional group that interacts with a variety of biological macromolecules, most notably enzymes such as serine hydrolases (e.g., cholinesterases) and proteases. nih.govnih.gov The primary mechanism of interaction with these enzymes is covalent modification through carbamylation. nih.gov

This process typically involves two steps:

Reversible Binding: The carbamate inhibitor first binds non-covalently to the active site of the enzyme, forming a reversible enzyme-inhibitor complex, analogous to a Michaelis-Menten complex. researchgate.net

Covalent Carbamylation: Following initial binding, the carbamate group undergoes a nucleophilic attack from a key serine residue in the enzyme's active site. nih.gov This results in the formation of a stable, covalent carbamyl-enzyme intermediate, rendering the enzyme inactive. The alcohol or phenol (B47542) portion of the original carbamate is released as a leaving group. researchgate.net

This covalent modification is the basis for the inhibitory action of many carbamate-based drugs. nih.gov For example, in fatty acid amide hydrolase (FAAH), carbamate inhibitors have been shown to covalently modify the serine nucleophile S241. nih.gov Similarly, the therapeutic effect of cholinesterase inhibitors like rivastigmine stems from the carbamylation of the catalytic serine in both AChE and BuChE. researchgate.net

Modulation of Inter- and Intramolecular Interactions with Target Receptors by Carbamate Functionality

The carbamate functional group possesses unique structural and electronic properties that allow it to effectively modulate interactions with biological receptors. nih.govnih.gov Its role extends beyond simply acting as a reactive group for covalent modification; it is a key structural motif that influences how a molecule fits into and interacts with a target site. nih.govacs.org

Key features of the carbamate functionality that contribute to this modulation include:

Hydrogen Bonding: The carbamate group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov This allows it to form crucial hydrogen bonds with amino acid residues in a receptor's binding pocket, which can significantly enhance binding affinity and specificity. nih.govnih.gov

Structural Rigidity and Conformational Restriction: Due to the delocalization of non-bonded electrons from the nitrogen atom into the carbonyl group, the C-N bond of a carbamate has a partial double-bond character. nih.govnih.gov This restricts free rotation around the bond, imposing a degree of conformational rigidity on the molecule. nih.govacs.org This pre-organization can reduce the entropic penalty of binding to a receptor, leading to higher affinity. The resulting planar structure also mimics the geometry of a peptide bond, making carbamates effective peptide bond surrogates in drug design. nih.gov

Chemical Stability: Carbamates are generally characterized by good chemical and proteolytic stability. nih.govnih.gov This makes them robust isosteres for the more labile amide or ester bonds found in many endogenous ligands or peptide-based drugs. This stability ensures that the molecule reaches its target intact.

Modulation of Physicochemical Properties: The inclusion of a carbamate moiety can alter a molecule's properties, such as its lipophilicity and ability to permeate cell membranes. nih.gov By varying the substituents on the nitrogen and oxygen atoms of the carbamate, medicinal chemists can fine-tune these properties to optimize a drug candidate's pharmacokinetic profile. nih.govnih.gov

In essence, the carbamate functionality serves as a versatile tool in drug design, capable of forming specific, high-affinity interactions with target receptors and providing a stable scaffold that can be readily modified to achieve desired biological and pharmacokinetic properties. nih.gov

Future Research Directions and Perspectives

Development of Novel and Green Synthetic Methodologies for tert-Butyl methyl(4-oxobutyl)carbamate

The pursuit of sustainable chemical synthesis is a cornerstone of modern chemistry. For a compound like this compound, future research is expected to focus on the development of green synthetic methodologies that minimize environmental impact and enhance efficiency. Key areas of exploration will likely include the use of renewable starting materials, the implementation of catalytic systems that reduce waste, and the adoption of safer solvent systems.

One promising approach involves the utilization of carbon dioxide as a C1 source for the formation of the carbamate (B1207046) moiety. orgsyn.org This strategy aligns with the principles of green chemistry by converting a greenhouse gas into a valuable chemical intermediate. Additionally, research into enzymatic or chemo-enzymatic methods could offer highly selective and environmentally benign routes to this compound and its derivatives.

Another area of focus will be the development of one-pot synthesis procedures that reduce the number of reaction steps, thereby minimizing solvent usage and energy consumption. organic-chemistry.org For instance, a magnesium-catalyzed reduction of N-Boc protected amines can lead to the formation of N-methyl amines, suggesting a potential pathway for the methylation step in the synthesis of the target compound. acs.org

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Advantages | Potential Challenges |

|---|---|---|

| CO2-based Synthesis | Utilizes a renewable feedstock, reduces greenhouse gas emissions. orgsyn.org | May require high pressures and temperatures; catalyst development is crucial. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost can be prohibitive; substrate scope may be limited. |

| One-Pot Synthesis | Reduced waste, lower energy consumption, improved efficiency. organic-chemistry.org | Optimization of reaction conditions for multiple steps can be complex. |

| Magnesium-Catalyzed N-methylation | Utilizes an earth-abundant metal catalyst, mild conditions. acs.org | Substrate compatibility and catalyst turnover may need optimization. |

Exploration of Expanded Applications in Catalysis or Material Science

In the realm of catalysis, derivatives of this compound could be designed to act as chiral ligands in asymmetric synthesis. The presence of the Boc protecting group can influence the steric environment around a metal center, potentially leading to high enantioselectivity in catalytic transformations.

In material science, the aldehyde functionality could be exploited for the development of novel polymers and cross-linked materials. For example, it could undergo condensation reactions with various nucleophiles to form Schiff bases, which are known for their interesting optical and electronic properties. Furthermore, the carbamate group could be incorporated into polyurethane-like materials, potentially imparting unique thermal or mechanical properties. wikipedia.org

Advanced Mechanistic Studies of Biological Interactions and Target Specificity

N-methylcarbamates are a well-known class of compounds with significant biological activity, most notably as insecticides that inhibit the enzyme acetylcholinesterase (AChE). ontosight.aiepa.gov This provides a strong rationale for investigating the biological interactions of this compound. Future research should focus on detailed mechanistic studies to elucidate its potential molecular targets and understand the specifics of its interactions.

Key research questions would include determining if the compound or its derivatives can inhibit AChE and characterizing the nature of this inhibition (e.g., reversible or irreversible). epa.gov Such studies would involve kinetic assays and structural biology techniques like X-ray crystallography to visualize the binding mode of the compound within the active site of the enzyme.

Beyond AChE, it is also pertinent to explore other potential biological targets. The carbamate functional group is present in a variety of therapeutic agents, suggesting that this compound could interact with other enzymes or receptors. nih.gov High-throughput screening and chemoproteomics could be employed to identify novel protein targets and unravel new biological activities.

Design and Synthesis of Derivatives with Enhanced Bioactivity, Selectivity, or Pharmacokinetic Profiles

Building on the understanding of its biological interactions, a significant future direction will be the rational design and synthesis of derivatives of this compound with improved properties. The goal would be to enhance its bioactivity, increase its selectivity for a particular target, and optimize its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

The synthesis of a library of derivatives could involve modifications at several positions of the molecule. For instance, the tert-butyl group could be replaced with other alkyl or aryl groups to modulate lipophilicity and steric bulk. The length of the butyl chain could also be varied to optimize the distance between the carbamate and the terminal functional group.

Furthermore, the aldehyde could be transformed into other functional groups, such as carboxylic acids, esters, or amides, to explore a wider range of biological activities. researchgate.netnih.gov The synthesis of such derivatives would likely employ modern synthetic methodologies to ensure efficiency and control over the chemical structure. researchgate.net

Table 2: Potential Derivatives and Their Rationale for Synthesis

| Derivative Class | Modification | Rationale |

|---|---|---|

| Varied Ester Group | Replacement of the tert-butyl group with other alkyl or aryl groups. | To modulate lipophilicity, steric hindrance, and metabolic stability. |

| Modified Alkyl Chain | Altering the length of the 4-oxobutyl chain. | To optimize the spatial orientation and distance between key functional groups for target binding. |

| Functional Group Interconversion | Conversion of the aldehyde to other functional groups (e.g., acid, alcohol, amine). | To explore different types of biological interactions and expand the potential therapeutic applications. researchgate.netnih.gov |

| N-Aryl Derivatives | Replacement of the N-methyl group with various aryl substituents. | To investigate the influence of aromatic rings on binding affinity and selectivity. |

Q & A

Basic Questions

What are common synthetic routes for tert-Butyl methyl(4-oxobutyl)carbamate and its intermediates?

Methodological Answer:

tert-Butyl carbamate derivatives are typically synthesized via Boc (tert-butoxycarbonyl) protection strategies. A general approach involves:

- Step 1: Reacting an amine-containing precursor with Boc anhydride (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions (N₂) at low temperatures (-78°C) to introduce the Boc group .

- Step 2: Subsequent coupling reactions, such as nucleophilic substitution with chloropyrimidines or iodinated intermediates, often using NaHCO₃ as a base and DMAc/THF as solvents at elevated temperatures (80–100°C) .

- Step 3: Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to isolate intermediates .

For this compound, analogous steps would involve protecting a 4-oxobutylamine precursor with Boc, followed by methyl group introduction via alkylation or reductive amination.

How should this compound be purified, and what solvents are optimal?

Methodological Answer:

- Purification: Column chromatography is standard, using silica gel and gradients of ethyl acetate in hexane (e.g., 10–50% EtOAc). For polar intermediates, reverse-phase chromatography (C18 column, methanol/water) may be required .

- Solvent Selection: THF, DCM, and EtOAc are preferred for reactions due to compatibility with Boc chemistry. Avoid protic solvents (e.g., water, alcohols) during Boc protection to prevent premature deprotection .

What spectroscopic methods confirm the structure and purity of this compound?

Methodological Answer:

- NMR (¹H/¹³C): Key signals include tert-butyl protons (1.2–1.4 ppm, singlet) and carbamate carbonyl (C=O, ~150–155 ppm). The 4-oxobutyl group shows characteristic ketone carbonyl (~210 ppm) and methylene protons (2.5–3.0 ppm) .

- Mass Spectrometry (ESI+/MS): Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- HPLC: Purity assessment using C18 columns with UV detection at 210–254 nm .

Advanced Research Questions

How can contradictory yields in Boc protection reactions be resolved?

Methodological Answer:

Contradictions in yields often arise from:

- Moisture Sensitivity: Ensure anhydrous conditions (e.g., molecular sieves, N₂ atmosphere) to prevent Boc group hydrolysis .

- Temperature Control: Low temperatures (-78°C) during Boc introduction minimize side reactions .

- Base Selection: NaHCO₃ is milder than stronger bases (e.g., NaOH), reducing epimerization or decomposition .

Validation: Monitor reaction progress via TLC or in-situ IR for carbonyl formation. Compare yields under controlled vs. variable conditions .

What strategies optimize the stability of tert-Butyl carbamates under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions: Avoid trifluoroacetic acid (TFA) unless intentional deprotection is needed. Use buffered acids (e.g., HCl in dioxane) for controlled cleavage .

- Basic Conditions: Limit exposure to strong bases (e.g., LiAlH₄). Tertiary amines (e.g., DIEA) are safer for coupling reactions .

- Storage: Store at 2–8°C in airtight containers under inert gas (Ar) to prevent oxidation .

How can reaction mechanisms for iodolactamization or cyclization steps be validated?

Methodological Answer:

- Kinetic Studies: Monitor reaction intermediates via quench-and-analyze methods (e.g., LC-MS) to identify rate-determining steps .

- Isotopic Labeling: Use ¹⁸O-labeled reagents to trace oxygen incorporation in lactam products .

- Computational Modeling: DFT calculations (e.g., Gaussian) predict transition states and regioselectivity in cyclization .

Data Analysis & Experimental Design

How to design experiments for scalability of multi-step syntheses?

Methodological Answer:

- Stepwise Optimization: Use DoE (Design of Experiments) for critical parameters (e.g., temperature, stoichiometry). For example, vary Boc₂O equivalents (1.1–2.0 eq) to maximize yield .

- Workup Simplification: Replace column chromatography with crystallization (e.g., hexane/EtOAc recrystallization) for intermediates .

- Safety Margins: Conduct calorimetry (RC1e) to assess exothermic risks during scaling .

How to address discrepancies in spectroscopic data across studies?

Methodological Answer:

- Reference Standards: Compare with authentic samples (e.g., commercial tert-Butyl carbamates) to validate shifts .

- Solvent Effects: Account for deuterated solvent differences (e.g., DMSO-d₆ vs. CDCl₃) in NMR interpretation .

- Collaborative Validation: Cross-check data with independent labs or databases (PubChem, ECHA) .

Safety & Handling

What are the critical safety protocols for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile reagents (e.g., Boc₂O) .

- Spill Management: Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .

- Toxicity: Avoid inhalation/ingestion; acute toxicity data suggest H302 (harmful if swallowed) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.